

# Zanzalintinib: A Technical Guide to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Zanzalintinib |           |
| Cat. No.:            | B8146347      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Zanzalintinib** (XL092) is a next-generation oral tyrosine kinase inhibitor (TKI) demonstrating significant promise in overcoming resistance to immunotherapy. By targeting a specific array of receptor tyrosine kinases—including VEGFR, MET, AXL, and MER—**zanzalintinib** modulates the tumor microenvironment from an immunosuppressive to an immune-permissive state. This whitepaper provides a comprehensive technical overview of **zanzalintinib**, detailing its mechanism of action, preclinical data, and clinical findings, with a focus on its role in combination with immune checkpoint inhibitors (ICIs). Methodological details for key experiments and quantitative data are presented to support further research and development.

# Introduction: The Challenge of Immunotherapy Resistance

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant number of patients either do not respond (primary resistance) or develop resistance over time (acquired resistance).[1][2] A key factor contributing to this resistance is the immunosuppressive tumor microenvironment (TME), characterized by a lack of T-cell infiltration, the presence of immunosuppressive cells such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs), and the expression of alternative immune checkpoints.[3]



**Zanzalintinib** is a potent TKI designed to counteract these resistance mechanisms. Its multi-targeted approach aims to not only directly inhibit tumor growth and angiogenesis but also to reprogram the TME to be more responsive to ICIs.[3][4][5]

## Mechanism of Action: A Multi-Pronged Attack on Tumor Defenses

**Zanzalintinib** is an ATP-competitive inhibitor of several receptor tyrosine kinases implicated in oncogenesis, metastasis, angiogenesis, and immune suppression.[6] The rationale for combining **zanzalintinib** with ICIs lies in its ability to create a more "immune-permissive" TME, thereby enhancing the efficacy of checkpoint blockade.[3][4][7]

### **Key Molecular Targets**

**Zanzalintinib**'s efficacy stems from its inhibition of a distinct set of kinases:

- VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts tumor angiogenesis, a critical pathway for tumor growth and metastasis.[7]
- MET (Mesenchymal-Epithelial Transition factor): MET signaling is implicated in tumor cell proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[4]
- TAM Kinases (TYRO3, AXL, MER): This family of kinases plays a crucial role in immune suppression within the TME. AXL and MER are known to promote an immunosuppressive M2 macrophage phenotype and inhibit the function of antigen-presenting cells.[3][7]

The following diagram illustrates the key signaling pathways targeted by **zanzalintinib**.





Click to download full resolution via product page

**Zanzalintinib**'s multi-targeted inhibition of key signaling pathways.

#### **Quantitative Kinase Inhibition**

The inhibitory activity of **zanzalintinib** against its primary targets has been quantified through in vitro assays.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR2        | 1.6       |
| MET           | 15        |
| AXL           | 3.4       |
| MER           | 7.2       |

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of **zanzalintinib** against key receptor tyrosine kinases.

# Preclinical Evidence: Reshaping the Tumor Microenvironment

Preclinical studies in murine models have provided compelling evidence for **zanzalintinib**'s ability to modulate the TME and enhance anti-tumor immunity, both as a monotherapy and in combination with ICIs.

#### **Tumor Growth Inhibition in Xenograft Models**

**Zanzalintinib** has demonstrated dose-dependent tumor growth inhibition in various murine xenograft models.

Experimental Protocol: Murine Xenograft Tumor Growth Inhibition

- Cell Lines: Human tumor cell lines, such as Hs 746T (gastric) and NCI-H441 (lung), are cultured under standard conditions.[8]
- Animal Model: Female athymic nude mice are typically used.[9]
- Tumor Implantation: 1.5 x 10<sup>6</sup> cells are injected subcutaneously into the flank of each mouse.[9]
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
   Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.[9][10]



- Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.
   Zanzalintinib is administered orally once daily at specified doses.
- Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a maximum allowable size. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and control groups.



Click to download full resolution via product page

Workflow for murine xenograft tumor growth inhibition studies.

#### Immunomodulatory Effects in a Syngeneic Model

In a colon cancer murine syngeneic model, **zanzalintinib** demonstrated significant immunomodulatory activity.[4][5]

| Immune Cell Population          | Effect of Zanzalintinib                                |
|---------------------------------|--------------------------------------------------------|
| Peripheral CD4+ T-cells         | Significant Increase                                   |
| Peripheral B-cells              | Significant Increase                                   |
| Peripheral Myeloid Cells        | Significant Decrease                                   |
| Tumor-Infiltrating CD8+ T-cells | Significant Increase (especially with anti-PD-1/PD-L1) |

Table 2: Immunomodulatory effects of **zanzalintinib** in a colon cancer murine syngeneic model. [4][5]

## Macrophage Repolarization and Efferocytosis Inhibition

**Zanzalintinib** has been shown to promote the repolarization of immunosuppressive M2 macrophages to an immune-permissive M1 phenotype in vitro and to inhibit primary human macrophage efferocytosis in a dose-dependent manner.[7]



Experimental Protocol: In Vitro Macrophage M2 to M1 Repolarization Assay

- Macrophage Generation: Human or murine bone marrow-derived macrophages (BMDMs) are cultured. To induce an M2 phenotype, cells are treated with M-CSF, IL-4, and IL-10.[11]
   [12]
- Treatment: M2-polarized macrophages are then treated with zanzalintinib at various concentrations.
- Phenotypic Analysis: Repolarization to an M1 phenotype is assessed by measuring the
  expression of M1 markers (e.g., iNOS, CD80, TNF-α) and M2 markers (e.g., CD206, Arg1)
  using techniques such as flow cytometry, quantitative real-time PCR (qRT-PCR), or western
  blotting.[13][14]

Experimental Protocol: Primary Human Macrophage Efferocytosis Assay

- Macrophage Preparation: Primary human monocytes are isolated and differentiated into macrophages.[15][16]
- Apoptotic Cell Preparation: A target cell line (e.g., Jurkat cells) is induced to undergo apoptosis and labeled with a fluorescent dye (e.g., pHrodo Red).[17]
- Co-culture: The labeled apoptotic cells are added to the macrophage culture in the presence or absence of zanzalintinib.
- Quantification: The uptake of apoptotic cells by macrophages (efferocytosis) is quantified using flow cytometry or live-cell imaging.[15][18][19]







Click to download full resolution via product page

Experimental workflows for in vitro macrophage assays.

#### **Clinical Development: The STELLAR Program**

**Zanzalintinib** is being evaluated in a comprehensive clinical development program, known as STELLAR, across a variety of solid tumors, both as a monotherapy and in combination with ICIs.[6]

#### **Key Clinical Trials**

- STELLAR-001 (NCT03845166): A Phase 1b/2 study of **zanzalintinib** alone or with atezolizumab in patients with advanced solid tumors.[20][21][22]
- STELLAR-002 (NCT05176483): A Phase 1b study of **zanzalintinib** in combination with various ICIs (nivolumab, ipilimumab, relatlimab) in advanced solid tumors.[23]
- STELLAR-303 (NCT05425940): A Phase 3 study of zanzalintinib with atezolizumab versus regorafenib in metastatic colorectal cancer. [2][5][24]
- STELLAR-304 (NCT05678673): A Phase 3 study of zanzalintinib with nivolumab versus sunitinib in advanced non-clear cell renal cell carcinoma.[4][7]



#### **Clinical Efficacy Data**

Data from the STELLAR trials have demonstrated promising anti-tumor activity for **zanzalintinib**-based regimens.

| Trial (Cohort)         | Treatment Arm                   | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|------------------------|---------------------------------|-------------------------------------|-------------------------------|
| STELLAR-001<br>(ccRCC) | Zanzalintinib<br>Monotherapy    | 38%                                 | 88%                           |
| STELLAR-303<br>(mCRC)  | Zanzalintinib +<br>Atezolizumab | -                                   | -                             |
| Regorafenib            | -                               | -                                   |                               |

Table 3: Selected clinical efficacy data from the STELLAR program. Note: Full data for all trials is not yet publicly available.[21][25]

In the STELLAR-303 trial for metastatic colorectal cancer, the combination of **zanzalintinib** and atezolizumab showed a statistically significant improvement in overall survival compared to regorafenib (median OS 10.9 months vs. 9.4 months).[25]

#### **Biomarker Analysis**

Biomarker analyses from the STELLAR-001 trial in clear cell renal cell carcinoma (ccRCC) have provided insights into the immunomodulatory effects of **zanzalintinib** in patients.

Experimental Protocol: STELLAR-001 Biomarker Analysis

- Sample Collection: Blood and archival tumor tissue samples are collected from patients at baseline and on-study.[26]
- Circulating Biomarker Analysis: Plasma levels of soluble biomarkers related to angiogenesis, tumor growth, and immune modulation (e.g., VEGF, GAS6, ANG-1, ANG-2, VEGFR2, TIE-2, RANTES, IFNy, granzyme B) are measured, likely using multiplex immunoassays.[26]



- Immune Cell Population Analysis: Peripheral blood immune cell subsets (e.g., activated cytotoxic T-cells, monocytes, MDSCs) are quantified using multi-color flow cytometry.
- Tissue Biomarker Analysis: Immunohistochemistry (IHC) is performed on archival tumor tissue to assess the expression of AXL, c-Met, phosphorylated Met, and VEGFR2.[26]
- Correlative Analysis: Associations between biomarker levels (at baseline and changes during treatment) and clinical response are investigated.

The biomarker analysis from STELLAR-001 revealed that **zanzalintinib** treatment led to a reduction in immunosuppressive immune cells and an activation of effector immune cells, supporting the rationale for its combination with ICIs.[26] Furthermore, in a cohort of patients with metastatic colorectal cancer, a PD-L1 combined positive score greater than 1 was associated with improved progression-free and overall survival in patients treated with **zanzalintinib** plus atezolizumab versus **zanzalintinib** alone.

#### **Conclusion and Future Directions**

**Zanzalintinib** is a promising multi-targeted TKI with a unique mechanism of action that addresses key drivers of resistance to immunotherapy. By inhibiting VEGFR, MET, and TAM kinases, **zanzalintinib** not only exerts direct anti-tumor effects but also fosters a more immune-permissive tumor microenvironment. Preclinical and clinical data strongly support its continued development in combination with immune checkpoint inhibitors across a range of solid tumors.

#### Future research should focus on:

- Identifying predictive biomarkers to select patients most likely to benefit from zanzalintinibbased combination therapies.
- Further elucidating the intricate molecular mechanisms by which **zanzalintinib** reprograms the tumor microenvironment.
- Exploring novel combination strategies with other immunomodulatory agents.

The comprehensive data presented in this technical guide underscores the potential of **zanzalintinib** to become a valuable component of the therapeutic arsenal against cancers that are resistant to current immunotherapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. oncodaily.com [oncodaily.com]
- 3. researchgate.net [researchgate.net]
- 4. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced nonclear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STELLAR-303: randomized phase III study of zanzalintinib + atezolizumab in previously treated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XL092 TKI Molecule | Exelixis Medical Affairs [exelixismedicalaffairs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for building an in vitro model of M2-like tumor-associated macrophages with lactic acid or conditioned medium from Lewis cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tabaslab.com [tabaslab.com]
- 17. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]







- 18. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. urotoday.com [urotoday.com]
- 22. A Study of XL092 as Single-Agent and Combination Therapy in Subjects With Solid Tumors [clin.larvol.com]
- 23. Zanzalintinib in combination with immune checkpoint inhibitors: Design of the renal cell carcinoma expansion stage cohorts in STELLAR-002 PMC [pmc.ncbi.nlm.nih.gov]
- 24. STELLAR-303: randomized phase III study of zanzalintinib + atezolizumab in previously treated metastatic colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Zanzalintinib plus atezolizumab active in MSS colorectal cancer [dailyreporter.esmo.org]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Zanzalintinib: A Technical Guide to Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#zanzalintinib-s-role-in-overcoming-resistance-to-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com